Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-9(10(16)19-8)15(11(17)20-13(2,3)4)12(18)21-14(5,6)7/h1H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHKWMJJDXMJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201338-62-7 | |
| Record name | methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves the reaction of methyl acrylate with a bis(tert-butoxycarbonyl)amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where the reaction parameters such as temperature, pressure, and reaction time are carefully monitored .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Routes
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Condensation of N,N-di-Boc-glycine with methyl acrylate | Mild base (triethylamine) |
| 2 | Deprotection of Boc groups | Acidic conditions (e.g., TFA) |
| 3 | Hydrolysis of ester | Aqueous conditions |
This multi-step synthesis allows for precise control over the final product's structure and purity.
Organic Synthesis
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its Boc-protected amine groups facilitate the formation of various derivatives through:
- Nucleophilic Substitution : The Boc-protected amine can be substituted with different nucleophiles, allowing for diverse chemical transformations.
- Peptide Synthesis : The compound is extensively used in peptide synthesis where the Boc group protects amine functionalities during coupling reactions.
Biological Applications
While specific biological activities are still under investigation, compounds with similar structures have shown potential in:
- Drug Development : this compound is being explored for its role as a precursor in drug design, particularly in creating therapeutics targeting various diseases.
- Bioconjugation : Its reactivity allows for conjugation with other biomolecules, which can enhance drug delivery systems and improve therapeutic efficacy .
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals : It serves as a building block for producing various specialty chemicals used in materials science and coatings.
- Polymer Chemistry : this compound can be polymerized to create new materials with tailored properties .
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, researchers utilized this compound to synthesize a series of bioactive peptides. The Boc protection allowed for multiple coupling reactions without premature deprotection, resulting in high yields of the desired peptides.
Case Study 2: Drug Development
Another study investigated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The structural modifications made possible by its reactive groups led to compounds that exhibited significant cytotoxicity against cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate involves the reactivity of its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various chemical reactions. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate with key analogs, focusing on structural features, reactivity, and applications.
Table 1: Comparative Analysis of Selected Compounds
Key Observations:
Ester Group Stability: The methyl ester in the target compound offers superior hydrolytic stability compared to the benzyl analog, which is prone to cleavage via hydrogenolysis or acidic conditions . This makes the methyl derivative preferable for reactions requiring prolonged stability. In contrast, the benzyl ester’s lability allows selective deprotection, enabling its use in prodrug strategies (e.g., antibody-drug conjugates) .
Boc Protection: Both the methyl and benzyl analogs employ bis-Boc protection, ensuring amine functionality remains inert during synthetic steps. This contrasts with mono-Boc-protected cyclohexane derivatives (e.g., CAS 222530-39-4), which require additional protection steps for secondary amines .
Backbone and Functional Group Diversity: The propenoate backbone in the target compound enables α,β-unsaturated reactivity, unlike saturated cyclohexane derivatives (e.g., CAS 3618-03-9). This unsaturation facilitates Michael additions or Diels-Alder reactions . Cyclohexane-based analogs (e.g., CAS 222530-39-4) prioritize rigidity and chirality, making them suitable for stereoselective synthesis in drug discovery .
Cost and Accessibility :
- The benzyl analog’s high cost (542,00 €/50mg) suggests synthetic complexity or niche applications, whereas methyl esters are generally more cost-effective due to simpler preparation .
Research Findings:
- A 2025 study by CymitQuimica highlighted the benzyl analog’s role in creating pH-sensitive drug delivery systems, leveraging its ester lability .
- PharmaBlock Sciences’ cyclohexane derivatives (e.g., CAS 222530-39-4) demonstrated efficacy in kinase inhibitor synthesis, underscoring the importance of backbone flexibility in target binding .
Biological Activity
Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, also known as N,N-di-Boc-aminocinnamate, is a chemical compound with the molecular formula C₁₄H₂₃N₁O₆. It is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various research studies and sources.
Chemical Structure and Properties
The compound features two tert-butoxycarbonyl (Boc) groups, which serve to protect amine functionalities during chemical reactions. Its unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₁O₆ |
| Molecular Weight | 301.34 g/mol |
| Appearance | White powder |
Synthesis
The synthesis of this compound typically involves the reaction of methyl acrylate with a bis(tert-butoxycarbonyl)amine. This multi-step process allows for precise construction of the compound's structure, often carried out under mild conditions with bases like triethylamine .
Biological Activity
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties:
- Antitumor Activity : Some derivatives of similar compounds have shown antitumor effects in preliminary studies, suggesting potential applications in cancer therapy. For instance, research on related structures has indicated that they may inhibit tumor growth through various mechanisms .
- Peptide Synthesis : The Boc protection strategy allows for the synthesis of peptides and proteins, which are crucial for therapeutic applications in drug development. The ability to protect amines during synthesis enhances the stability and efficacy of peptide-based drugs .
- Potential Drug Development : The compound is being investigated for its role in drug delivery systems due to its versatile chemical properties that facilitate the formation of complex molecules .
Study on Antitumor Activity
A study exploring the antitumor activity of thiadiazole derivatives bearing coumarin rings reported that structural modifications similar to those found in this compound could enhance biological activity against cancer cells. The research highlighted the importance of structural features in determining efficacy .
Screening Assays
Research involving screening assays for Type III secretion systems (T3SS) indicated that compounds structurally related to this compound could inhibit bacterial virulence factors, suggesting potential applications in combating antibiotic resistance .
Q & A
Q. How can discrepancies between theoretical and observed NMR chemical shifts be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
